

TM2-115: Application Notes and Protocols for Preclinical Research

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Compound of Interest

Compound Name: TM2-115

Cat. No.: B11929447

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of **TM2-115**, a potent inhibitor of malaria parasite histone methyltransferases, in preclinical research settings. [1][2] This document outlines the compound's solubility, preparation for both in vitro and in vivo experiments, and its mechanism of action.

Compound Overview

TM2-115 is a diaminoquinazoline derivative that demonstrates rapid and irreversible killing of *Plasmodium falciparum* parasites, including drug-sensitive and multidrug-resistant strains.[3][4] [5] Its primary mechanism of action is the inhibition of histone methyltransferases, leading to a reduction in histone H3K4me3 levels and subsequent parasite death.[4][6][7] This novel mechanism makes **TM2-115** a valuable tool for antimalarial drug discovery and for studying the role of histone methylation in parasite biology.

Solubility of TM2-115

Proper dissolution of **TM2-115** is critical for accurate and reproducible experimental results. The solubility of **TM2-115** in commonly used laboratory solvents is summarized in the table below. It is important to note that sonication and the use of freshly opened, anhydrous solvents can significantly aid in dissolution.[1][2]

Solvent	Concentration (mg/mL)	Molar Concentration (mM)	Notes
DMSO	100	203.82	Ultrasonic treatment may be required. Hygroscopic DMSO can impact solubility; use newly opened solvent. [1]
DMSO	45	91.72	Sonication is recommended. [2]

Storage of Stock Solutions: Once prepared, it is recommended to aliquot the stock solution and store it at -20°C for up to one month or at -80°C for up to six months to prevent degradation from repeated freeze-thaw cycles.[\[1\]](#)

Experimental Protocols

Preparation of TM2-115 for In Vitro Experiments

For cell-based assays, a concentrated stock solution in DMSO is typically prepared and then diluted to the final working concentration in the culture medium.

Materials:

- **TM2-115** powder
- Anhydrous, sterile DMSO
- Sterile microcentrifuge tubes
- Vortex mixer
- Sonicator (optional, but recommended)

Protocol:

- Weigh the desired amount of **TM2-115** powder in a sterile microcentrifuge tube.
- Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM). Refer to the stock solution preparation table below for guidance.
- Vortex the tube vigorously to dissolve the compound.
- If the compound does not fully dissolve, sonicate the solution for short intervals until it becomes clear.
- For cell experiments, it is advisable to prepare a stock solution at a concentration at least 1000 times higher than the final working concentration to minimize the final DMSO concentration in the cell culture.
- Dilute the stock solution in the appropriate cell culture medium to the final desired concentration immediately before use.

Stock Solution Preparation Table:

Desired Stock Concentration	Volume of DMSO to add to 1 mg of TM2-115	Volume of DMSO to add to 5 mg of TM2-115	Volume of DMSO to add to 10 mg of TM2-115
1 mM	2.0382 mL	10.1908 mL	20.3815 mL
5 mM	0.4076 mL	2.0382 mL	4.0763 mL
10 mM	0.2038 mL	1.0191 mL	2.0382 mL

Preparation of TM2-115 for In Vivo Experiments

The formulation of **TM2-115** for animal studies depends on the route of administration and the experimental design. Below are two reported formulations for oral gavage and intraperitoneal injection.

Formulation 1 (Oral Gavage):

This formulation involves a mixture of Tween 80 and ethanol, which is then diluted in distilled water.^[3]

Materials:

- **TM2-115** powder
- Tween 80
- Ethanol
- Distilled water
- Sterile tubes
- Vortex mixer

Protocol:

- Dissolve **TM2-115** in a solution of 70% Tween 80 and 30% ethanol.
- Vortex thoroughly to ensure complete dissolution.
- Immediately before administration, dilute this stock solution 1:10 in distilled water.
- Administer to the animal via oral gavage at the desired dosage.

Formulation 2 (General In Vivo Use):

This protocol provides a clear solution suitable for various administration routes, achieving a concentration of at least 2.5 mg/mL.^[1]

Materials:

- **TM2-115** powder
- DMSO
- PEG300

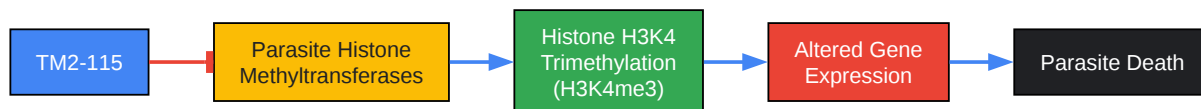
- Tween-80
- Saline (0.9% NaCl)
- Sterile tubes
- Vortex mixer

Protocol:

- Prepare a stock solution of **TM2-115** in DMSO (e.g., 25 mg/mL).
- In a sterile tube, add 100 μ L of the **TM2-115** DMSO stock solution.
- Add 400 μ L of PEG300 to the tube and mix thoroughly.
- Add 50 μ L of Tween-80 and mix until the solution is homogeneous.
- Add 450 μ L of saline to bring the final volume to 1 mL.
- The final concentration of this formulation will be 2.5 mg/mL. Adjust volumes proportionally to prepare larger quantities.

Mechanism of Action and Signaling Pathway

TM2-115 exerts its antimalarial effect by inhibiting histone methyltransferases within the parasite.[1][4] This inhibition leads to a significant reduction in the trimethylation of histone H3 at lysine 4 (H3K4me3), a critical epigenetic mark for gene expression regulation in *Plasmodium falciparum*. [4][6] The disruption of this epigenetic regulation ultimately results in rapid and irreversible parasite death.[4]

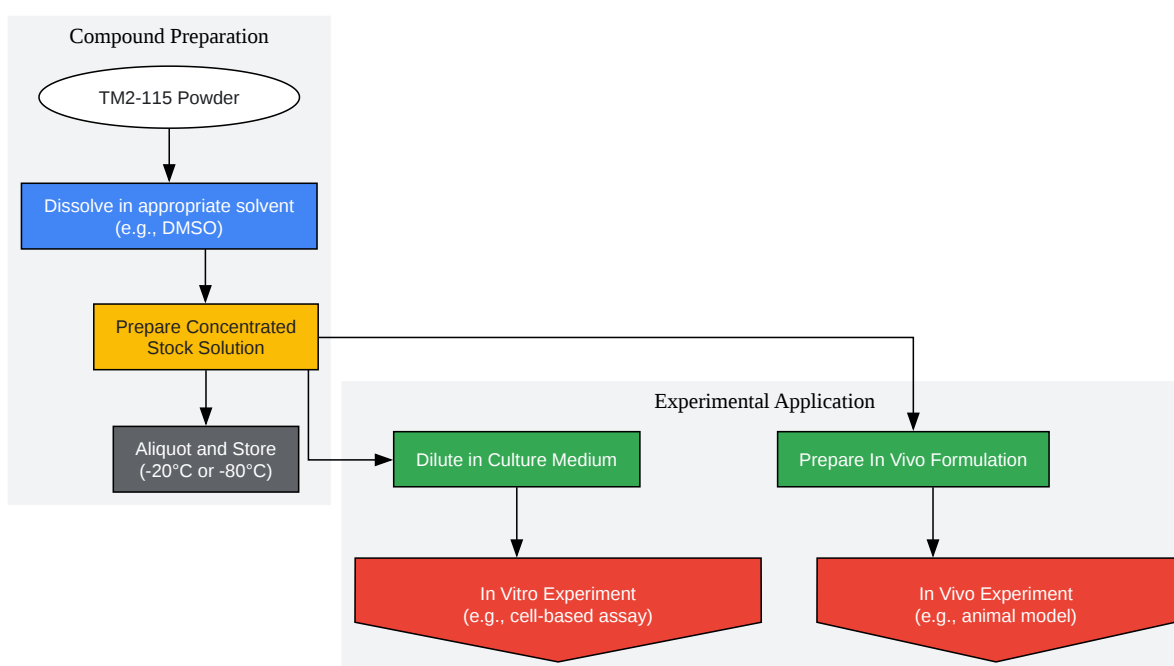


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Caption: Mechanism of action of **TM2-115**.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for preparing **TM2-115** for experimental use, from initial dissolution to final application in in vitro or in vivo models.



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Caption: General experimental workflow for **TM2-115**.

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